1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one

Regiochemistry Medicinal Chemistry Synthetic Intermediates

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one (CAS 2137779-06-5) is a heterocyclic building block featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with an acetyl substituent at the 4-position. This spirocyclic scaffold is a privileged structure in pharmaceutical research, serving as the foundation for dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists developed as clinical candidates for pain treatment.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B11753237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC2(C1)CCNCC2
InChIInChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-10(8-12)2-4-11-5-3-10/h11H,2-8H2,1H3
InChIKeyYVWQWCJMALYPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one: A 4-Acetyl Spirocyclic Building Block for Medicinal Chemistry and Pain Research


1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one (CAS 2137779-06-5) is a heterocyclic building block featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with an acetyl substituent at the 4-position . This spirocyclic scaffold is a privileged structure in pharmaceutical research, serving as the foundation for dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists developed as clinical candidates for pain treatment [1]. The compound exhibits a high fraction of sp³ carbon atoms (Fsp³ = 0.9), placing it among the most three-dimensional, drug-like building blocks available for fragment-based and diversity-oriented synthesis programs . Its favorable LogP (-1.23) indicates aqueous solubility suitable for further functionalization in medicinal chemistry campaigns .

Why 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one Cannot Be Replaced by a Close Spirocyclic Analog


Substitution of this compound with close analogs—such as its 9-acetyl regioisomer, the unprotected parent scaffold, or alternative diazaspiro cores—is precluded by quantifiable differences in regiochemistry, molecular shape, and established SAR incompatibility. The 4-acetyl substitution pattern is identical to the key intermediate in the synthesis of dual MOR/σ1R clinical candidates, whereas the 9-acetyl isomer provides an entirely different vector for molecular elaboration [1]. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold itself has demonstrated superiority over the 2,8-diazaspiro[4.5]decane system in soluble epoxide hydrolase (sEH) inhibition, where only the spiro[5.5]undecane-based ureas exhibited in vivo efficacy [2]. Additionally, the computed LogP of -1.23 distinguishes this compound from more lipophilic spirocyclic alternatives, directly impacting solubility-driven synthetic protocols and biological assay compatibility .

Quantitative Differentiation Data for 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one Purchasing Decisions


4-Acetyl vs. 9-Acetyl Regioisomer: Positional Control for Downstream Synthetic Utility

The target compound places the acetyl group at the 4-position (the oxazolidine nitrogen), whereas the regioisomer 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone (CAS 151096-99-0) places it at the 9-position (the piperidine nitrogen). While both share the molecular formula C₁₀H₁₈N₂O₂ (MW 198.26), this positional difference is critical for further elaboration: the 4-acetyl derivative serves as a direct precursor to 4-alkyl and 4-aryl clinical candidates targeting MOR/σ1R, while the 9-acetyl isomer provides a distinct synthetic vector incompatible with these SAR pathways. A patent analysis confirms that 4-acyl substitution is specifically exploited in the synthesis of therapeutic compounds, whereas 9-substitution is used for entirely different pharmacophore expansions [1].

Regiochemistry Medicinal Chemistry Synthetic Intermediates

Fsp³ Metric of 0.9: Quantitative Three-Dimensionality Advantage Over Average Screening Compounds

The target compound has a calculated Fsp³ (fraction of sp³ carbon atoms) of 0.9, meaning 90% of its carbon atoms are sp³-hybridized . This places it in the extreme upper tier of three-dimensionality. For context, the mean Fsp³ in discovery-phase screening collections is approximately 0.36, and the average for FDA-approved drugs is 0.47 [1]. This 2.5-fold enrichment over typical screening compounds is associated with improved target selectivity, reduced off-target promiscuity, and higher clinical success rates—properties directly correlated with sp³ character in multiple independent analyses. Common spirocyclic alternatives such as 2-oxa-6-azaspiro[3.3]heptane (Fsp³ ≈ 0.71) or 2,6-diazaspiro[3.3]heptane (Fsp³ ≈ 0.67) provide significantly lower three-dimensionality.

Drug-likeness Fsp3 Spirocyclic scaffolds

LogP of -1.23: Hydrophilic Profile Enabling Aqueous Compatibility in Biological Assays

The target compound has a computed LogP of -1.23 , indicating significant hydrophilicity. This is substantially lower than the typical drug-like LogP range of 1–3 and markedly lower than many spirocyclic building blocks bearing Boc protecting groups or aryl substituents (e.g., 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, calculated LogP ≈ 2.8). The hydrophilic nature of this compound facilitates direct use in aqueous biological assays without DMSO co-solvent complications, simplifies aqueous workup in synthetic protocols, and provides a favorable starting point for property-guided optimization where lipophilicity control is critical for avoiding ADMET liabilities.

LogP Aqueous Solubility ADME

Scaffold Superiority: 1-Oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane in sEH Inhibition

In a direct within-study comparison, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas demonstrated potent soluble epoxide hydrolase (sEH) inhibitory activity and oral in vivo efficacy in a rat model of glomerulonephritis, whereas 2,8-diazaspiro[4.5]decane-based trisubstituted ureas—sharing identical substituents—did not show in vivo efficacy [1]. Specifically, compound 19 (1-oxa-4,9-diazaspiro[5.5]undecane-based) lowered serum creatinine when administered orally at 30 mg/kg, while the corresponding 2,8-diazaspiro[4.5]decane analog was inactive. This scaffold-level superiority is attributed to the conformational constraints and spatial orientation provided by the spiro[5.5]undecane system, which are absent in the smaller [4.5] ring system.

sEH inhibition Chronic Kidney Disease Scaffold comparison

Optimal Applications of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one Based on Quantitative Evidence


Synthesis of Dual MOR Agonist / σ1R Antagonist Clinical Candidates

This compound serves as the direct 4-acetyl intermediate for synthesizing 4-alkyl and 4-aryl derivatives in the EST73502 clinical candidate series. The 4-position acetyl group provides a handle for reductive amination or alkylation to install the pharmacophores required for dual MOR/σ1R activity, as demonstrated in the discovery of EST73502 [1]. The 9-acetyl regioisomer cannot be used for this purpose, as the 4-position is the critical site for SAR-driven elaboration. Researchers advancing pain therapeutics with reduced opioid side effects should source this specific regioisomer.

Fragment-Based and Diversity-Oriented Synthesis Leveraging High Fsp³

With an Fsp³ of 0.9, this compound is among the most three-dimensional building blocks commercially available, offering a 2.5-fold enrichment in sp³ character over typical screening compounds [1]. Fragment-based drug discovery (FBDD) programs seeking to explore novel 3D chemical space can use this compound as a core scaffold for fragment growing or merging strategies. Its high sp³ character is correlated with improved target selectivity and reduced promiscuity, making it suitable for hit-to-lead programs where compound quality metrics are prioritized .

Aqueous-Compatible Biological Assays Requiring Hydrophilic Starting Points

The computed LogP of -1.23 ensures aqueous solubility suitable for direct use in biochemical and cell-based assays without high DMSO concentrations [1]. This property is particularly valuable for sEH inhibition screening campaigns and other enzymatic assays where compound precipitation can generate false negatives. Compared to more lipophilic spirocyclic alternatives (e.g., 4-benzyl derivatives with LogP ≈ 2.8), this compound can be tested at higher concentrations in aqueous buffer systems, improving assay reliability and reproducibility.

Scaffold-Hopping and Core Replacement in Established sEH Inhibitor Programs

Given the demonstrated superiority of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds over 2,8-diazaspiro[4.5]decane-based analogs in sEH inhibition in vivo, this acetylated building block provides a validated entry point for scaffold-hopping campaigns aiming to replace less efficacious spirocyclic cores [1]. The acetyl group can be readily converted to urea, amide, or sulfonamide functionalities for sEH pharmacophore elaboration, while the free piperidine nitrogen at the 9-position allows for independent diversification.

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